molecular formula C9H14N2O B2697072 4-(Tert-butoxy)pyridin-2-amine CAS No. 1446416-40-5

4-(Tert-butoxy)pyridin-2-amine

Cat. No. B2697072
CAS RN: 1446416-40-5
M. Wt: 166.224
InChI Key: USHQTFHHDCHUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Tert-butoxy)pyridin-2-amine” is a chemical compound with the molecular formula C9H14N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of “4-(Tert-butoxy)pyridin-2-amine” consists of a pyridine ring with a tert-butoxy group attached to the 4-position and an amine group attached to the 2-position . The molecular weight of this compound is approximately 150.221 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(Tert-butoxy)pyridin-2-amine” are not available, pyridine derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo reactions with aliphatic amines photocatalyzed by certain iridium complexes .

Mechanism of Action

Target of Action

albicans .

Mode of Action

It is believed to interact with its targets, potentially leading to changes in their function

Biochemical Pathways

It is known that the compound can be used as a reagent in the synthesis of different heterocyclic systems . This suggests that it may influence various biochemical pathways, depending on the context of its use.

Pharmacokinetics

It is a relatively stable compound with a molecular weight of 16622 , which may influence its bioavailability.

Result of Action

It is used as a reagent in the synthesis of different heterocyclic systems , suggesting that it may have diverse effects depending on the specific context of its use.

Action Environment

The action, efficacy, and stability of 4-(Tert-butoxy)pyridin-2-amine can be influenced by various environmental factors. For instance, its storage temperature is room temperature , indicating that it is stable under normal conditions.

Future Directions

The future directions for research on “4-(Tert-butoxy)pyridin-2-amine” and similar compounds could involve exploring their potential applications in various fields. For instance, there is ongoing research into the use of pyrimidine-based compounds in the treatment of inflammation . Additionally, new methods for the synthesis of pyridine derivatives are being developed, which could potentially be applied to the synthesis of "4-(Tert-butoxy)pyridin-2-amine" .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9(2,3)12-7-4-5-11-8(10)6-7/h4-6H,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHQTFHHDCHUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC(=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butoxy)pyridin-2-amine

CAS RN

1446416-40-5
Record name 4-(tert-butoxy)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.